molecular formula C16H15N3OS B4425397 4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B4425397
M. Wt: 297.4 g/mol
InChI Key: QNGYQUMHMQQVDJ-UHFFFAOYSA-N
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Description

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a compound that features a benzamide core with an imidazole ring and a thiophene moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The imidazole ring, in particular, is a five-membered heterocyclic moiety that contains two nitrogen atoms, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-18(10-13-6-9-21-11-13)16(20)14-2-4-15(5-3-14)19-8-7-17-12-19/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGYQUMHMQQVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a multi-component reaction that forms imidazoles from aldehydes, ammonia, and glyoxal . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide is unique due to its combination of an imidazole ring and a thiophene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-imidazol-1-yl-N-methyl-N-(thiophen-3-ylmethyl)benzamide

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